molecular formula C12H17NO B12234753 N-[(oxan-3-yl)methyl]aniline

N-[(oxan-3-yl)methyl]aniline

Cat. No.: B12234753
M. Wt: 191.27 g/mol
InChI Key: YXKIYOGJAHBDLK-UHFFFAOYSA-N
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Description

N-[(Oxan-3-yl)methyl]aniline is an aromatic amine derivative where the aniline nitrogen is substituted with a (tetrahydropyran-3-yl)methyl group.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(oxan-3-ylmethyl)aniline

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)13-9-11-5-4-8-14-10-11/h1-3,6-7,11,13H,4-5,8-10H2

InChI Key

YXKIYOGJAHBDLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-3-yl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with an appropriate oxan derivative. For instance, the reaction between aniline and 3-chloromethyltetrahydropyran in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-3-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted by various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-[(oxan-3-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(oxan-3-yl)methyl]aniline involves its interaction with specific molecular targets. The oxan ring and aniline group can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects:

Compound Substituent Key Functional Features
N-[(Oxan-3-yl)methyl]aniline (Tetrahydropyran-3-yl)methyl Ether oxygen, cyclic structure, moderate steric bulk
N-Methylaniline Methyl Simple alkyl group, low steric hindrance
N-[(Trimethoxysilyl)methyl]aniline Trimethoxysilyl methyl Silane group for cross-linking, adhesive properties
N-Benzyl-3-nitroaniline Benzyl + nitro group Electron-withdrawing nitro group, aromaticity

Physical and Chemical Properties

Data compiled from evidence and inferred properties:

Compound Molecular Formula Molecular Weight Boiling Point Solubility Reactivity Notes
This compound C₁₂H₁₇NO 191.27 (calc) Not reported Polar solvents (e.g., ethanol, THF) Ether oxygen may enhance hydrogen bonding
N-Methylaniline C₇H₉N 107.16 196°C Insoluble in water Basic, undergoes electrophilic substitution
N-[(Trimethoxysilyl)methyl]aniline C₁₀H₁₇NO₃Si 243.33 Not reported Organic solvents Hydrolyzes to form silanol for adhesion
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 244.25 Not reported DMSO, DMF Nitro group directs meta substitution

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